molecular formula C29H48O B576717 (5S,8S,9S,10R,13R,14S,17R)-5-ethenyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 13946-24-2

(5S,8S,9S,10R,13R,14S,17R)-5-ethenyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B576717
CAS No.: 13946-24-2
M. Wt: 412.702
InChI Key: NRQBBSPYANUMBV-MJRPSEIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,8S,9S,10R,13R,14S,17R)-5-ethenyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a steroidal compound with the molecular formula C27H46O It is a derivative of cholestane, characterized by the presence of a vinyl group at the 5-position and a ketone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S,8S,9S,10R,13R,14S,17R)-5-ethenyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one typically involves the modification of cholestane derivatives. One common method includes the introduction of a vinyl group at the 5-position through a series of organic reactions, such as alkylation or vinylation. The ketone group at the 3-position can be introduced via oxidation reactions using reagents like Jones reagent or PCC (Pyridinium chlorochromate).

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like chromatography can enhance the scalability and cost-effectiveness of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(5S,8S,9S,10R,13R,14S,17R)-5-ethenyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various steroidal compounds and derivatives, aiding in the development of new synthetic methodologies.

    Biology: The compound is used in studies related to steroid metabolism and the role of steroids in biological systems.

    Medicine: Research on this compound contributes to the understanding of steroid-based drugs and their mechanisms of action.

    Industry: It is employed in the synthesis of materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (5S,8S,9S,10R,13R,14S,17R)-5-ethenyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can bind to steroid receptors, influencing gene expression and cellular processes. The presence of the vinyl group may enhance its reactivity and binding affinity, leading to unique biological effects.

Comparison with Similar Compounds

    5alpha-Cholestan-3-one: A closely related compound with a similar steroidal backbone but lacking the vinyl group.

    Cholestane: The parent hydrocarbon structure without any functional groups.

    5alpha-Cholestan-3beta-ol: A derivative with a hydroxyl group at the 3-position instead of a ketone.

Uniqueness: (5S,8S,9S,10R,13R,14S,17R)-5-ethenyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one stands out due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. This unique feature differentiates it from other cholestane derivatives and expands its range of applications in scientific research.

Properties

CAS No.

13946-24-2

Molecular Formula

C29H48O

Molecular Weight

412.702

IUPAC Name

(5S,8S,9S,10R,13R,14S,17R)-5-ethenyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H48O/c1-7-29-18-14-23-25-12-11-24(21(4)10-8-9-20(2)3)27(25,5)16-15-26(23)28(29,6)17-13-22(30)19-29/h7,20-21,23-26H,1,8-19H2,2-6H3/t21-,23+,24-,25+,26+,27-,28-,29+/m1/s1

InChI Key

NRQBBSPYANUMBV-MJRPSEIDSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4(C3(CCC(=O)C4)C)C=C)C

Synonyms

5-Vinyl-5α-cholestan-3-one

Origin of Product

United States

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